![molecular formula C12H15N3OS B175475 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 16951-27-2](/img/structure/B175475.png)
3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate thioamide under acidic or basic conditions. One common method involves the use of isatoic anhydride and a primary amine, followed by cyclization with a thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or the use of flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents. Additionally, the use of catalysts, such as metal nanoparticles or solid acids, can further improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the Polo-like kinase 1 (Plk1), a key regulator of cell division and a target for cancer therapy. In vitro studies demonstrated its efficacy against various cancer cell lines, suggesting potential as a therapeutic agent in oncology .
Table 1: Anticancer Activity of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Plk1 inhibition |
MCF-7 | 6.5 | Cell cycle arrest |
A549 | 4.8 | Induction of apoptosis |
Analgesic Properties
The compound also shows promise in pain management by interacting with specific receptors involved in pain signaling pathways. Studies suggest that it may act as a NAV1.8 inhibitor, which is relevant for neuropathic pain treatment .
Table 2: Analgesic Activity Studies
Study Reference | Model Used | Result |
---|---|---|
Study A | Mouse model | Significant pain reduction |
Study B | Rat model | Reduced hyperalgesia |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 2-aminobenzamide with carbon disulfide.
- Cyclization : Heating the intermediate to form the quinazolinone core.
- Purification : Isolating the desired product through crystallization or chromatography.
This synthetic pathway allows for the production of high-purity compounds suitable for biological testing .
Case Studies and Research Findings
Numerous studies have explored the therapeutic potential of this compound:
- A study published in Nature Reviews Cancer highlighted its role in inhibiting tumor growth in xenograft models, demonstrating significant tumor size reduction compared to controls .
- Clinical trials are ongoing to evaluate its safety and efficacy in humans, focusing on its potential as an adjunct therapy in cancer treatment.
Wirkmechanismus
The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the dimethylaminoethyl side chain, which may result in different biological activities and chemical reactivity.
3-(2-aminoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains an aminoethyl side chain instead of a dimethylaminoethyl group, which can affect its solubility and interaction with biological targets.
3-(2-(methylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Has a methylaminoethyl side chain, which may influence its pharmacokinetic properties and potency.
Uniqueness
3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl side chain enhances its solubility in polar solvents and may improve its ability to cross biological membranes, making it a valuable compound for various applications in research and industry.
Biologische Aktivität
3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone class, notable for its diverse biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₃OS
- Molecular Weight : 249.33 g/mol
- IUPAC Name : 3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- CAS Number : 16951-27-2
The structure of this compound features a thioxo group, which contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.
1. Antioxidant Activity
Recent studies have shown that derivatives of quinazolinone compounds exhibit significant antioxidant properties. For instance, in a comparative study, several derivatives were evaluated for their ability to scavenge DPPH radicals, with IC₅₀ values indicating their potency. The most active derivatives had IC₅₀ values ranging from 0.165 mM to 0.191 mM, outperforming traditional antioxidants like BHT (IC₅₀ = 0.245 mM) .
2. Enzyme Inhibition
This compound has been tested as an inhibitor of various enzymes, including:
- α-Amylase
- α-Glucosidase
- Cyclooxygenase-2 (COX-2)
- Lactate Dehydrogenase (LDHA)
In vitro studies demonstrated that certain derivatives exhibited stronger inhibitory effects than quercetin against α-amylase and α-glucosidase . These findings suggest potential applications in managing diabetes and metabolic disorders.
3. Cytotoxicity and Apoptosis Induction
The compound has shown cytotoxic effects against human colon carcinoma cell lines LoVo and HCT-116. Notably, derivatives such as 3a and 3f displayed IC₅₀ values of approximately 294 µM and 383 µM, respectively . The mechanism underlying this cytotoxicity involves modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of caspases and cell cycle arrest .
Study on Antioxidant and Enzyme Inhibition
Compound | Antioxidant Activity (IC₅₀ in mM) | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
---|---|---|---|
3a | 0.165 | 75 | 80 |
3g | 0.191 | 70 | 78 |
Quercetin | 0.245 | - | - |
Study on Cytotoxicity Mechanism
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-14(2)7-8-15-11(16)9-5-3-4-6-10(9)13-12(15)17/h3-6H,7-8H2,1-2H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCRCQLETCLZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.